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molecular formula C6H14N2 B033004 2-(Aminomethyl)piperidine CAS No. 22990-77-8

2-(Aminomethyl)piperidine

Cat. No. B033004
M. Wt: 114.19 g/mol
InChI Key: RHPBLLCTOLJFPH-UHFFFAOYSA-N
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Patent
US09260452B2

Procedure details

A solution of CDI (830 mg, 5.1 mmol) and piperidin-2-ylmethanamine (520 mg, 4.6 mmol) in DCM (20 mL) was stirred at room temperature overnight. After the solvent was removed, the residue was directly used for the next step without further purification.
Name
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1N=CN([C:6](N2C=NC=C2)=[O:7])C=1.[NH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]1[CH2:19][NH2:20]>C(Cl)Cl>[CH2:19]1[CH:14]2[CH2:15][CH2:16][CH2:17][CH2:18][N:13]2[C:6](=[O:7])[NH:20]1

Inputs

Step One
Name
Quantity
830 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
520 mg
Type
reactant
Smiles
N1C(CCCC1)CN
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was directly used for the next step without further purification

Outcomes

Product
Name
Type
Smiles
C1NC(N2C1CCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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